molecular formula C52H46O8 B12291248 (2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate

(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate

Cat. No.: B12291248
M. Wt: 798.9 g/mol
InChI Key: VQFNYHJYTKZMIE-UHFFFAOYSA-N
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Description

(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate is a complex organic compound with a unique structure It is characterized by multiple phenylmethoxy groups attached to a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate typically involves multiple steps, including the protection of hydroxyl groups, formation of the benzopyran core, and subsequent functionalization with phenylmethoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes can provide insights into biological processes and lead to the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol
  • (2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Phosphate

Uniqueness

The uniqueness of (2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate lies in its specific arrangement of phenylmethoxy groups and the acetate functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H46O8/c1-37(53)59-51-49-47(57-35-41-23-13-5-14-24-41)30-44(54-32-38-17-7-2-8-18-38)31-48(49)60-50(52(51)58-36-42-25-15-6-16-26-42)43-27-28-45(55-33-39-19-9-3-10-20-39)46(29-43)56-34-40-21-11-4-12-22-40/h2-31,50-52H,32-36H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFNYHJYTKZMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H46O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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